N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
Description
The compound “N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide” features a central ethanediamide (oxalamide) backbone, with substitutions at both nitrogen atoms. The N-(5-methyl-1,2-oxazol-3-yl) group introduces a heterocyclic oxazole moiety, while the N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl} substituent incorporates a tetrahydropyran (oxan) ring bearing a 4-fluorophenyl group.
Properties
IUPAC Name |
N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4/c1-12-10-15(22-26-12)21-17(24)16(23)20-11-18(6-8-25-9-7-18)13-2-4-14(19)5-3-13/h2-5,10H,6-9,11H2,1H3,(H,20,23)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSITNVZVOJDEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide involves a multi-step process:
Formation of the 4-fluorophenyloxane ring: : This is typically achieved through a nucleophilic substitution reaction, where a 4-fluorophenyl group is introduced to an oxane ring precursor.
Oxazol-3-yl ethanediamide synthesis: : This step involves forming the oxazol ring via cyclization of an appropriate precursor, followed by its attachment to an ethanediamide backbone.
Coupling the two fragments: : Finally, the two primary fragments are coupled together using a suitable linker and catalyst, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production involves scaling up the laboratory procedures with optimizations for yield and purity. Large-scale reactors and continuous flow systems are utilized to ensure consistency and efficiency. Stringent quality control measures are implemented to monitor the chemical composition and structural integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide undergoes various types of chemical reactions, including:
Oxidation and Reduction: : The compound can participate in both oxidation and reduction reactions, potentially altering the functional groups attached to the core structure.
Substitution Reactions: : Both nucleophilic and electrophilic substitution reactions are feasible, particularly on the oxane and oxazole rings.
Hydrolysis: : The amide bonds in the compound are susceptible to hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide
Reducing agents: : Lithium aluminum hydride, sodium borohydride
Substitution reagents: : Halogenating agents like bromine, or nucleophiles like amines and alcohols
Major Products
Oxidized derivatives: : Compounds with additional oxygen-containing functional groups.
Reduced derivatives: : Compounds where the original functional groups have been hydrogenated.
Substituted derivatives: : Variants with altered functional groups depending on the reagents used.
Scientific Research Applications
N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide has found utility in several research domains:
Chemistry: : Used as a building block in organic synthesis and in studies of reaction mechanisms.
Biology: : Investigated for its interactions with various biological targets, including enzymes and receptors.
Medicine: : Explored for potential therapeutic effects, particularly in anti-inflammatory and anti-cancer research.
Industry: : Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The compound's mechanism of action involves its ability to interact with specific molecular targets, such as enzymes and receptors. Its structural features allow it to fit into binding sites and alter the activity of these targets. The pathways involved typically include signal transduction pathways, metabolic processes, and gene expression modulation, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several sulfonamide and Schiff base derivatives reported in the literature. Key comparisons include:
2.1. Sulfonamide Derivatives
- 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide (): Structure: Contains a sulfonamide (-SO₂NH-) linker instead of an ethanediamide group. The 5-methyl-1,2-oxazol-3-yl moiety is retained. Synthesis: Prepared via coupling of 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide with p-toluenesulfonyl chloride under alkaline conditions . Activity: Designed for antimicrobial applications, leveraging sulfonamide’s historical role as antibiotics .
2.2. Schiff Base Ligands
- 4-((2-Hydroxybenzylidene)amino)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide (L2) (): Structure: Features a sulfonamide-linked Schiff base (imine group) with a 5-methyl-1,2-oxazol-3-yl substituent. Activity: Demonstrates cytotoxicity against human breast cancer cells (MDA-MB-231), with activity attributed to the oxazole ring’s electron-withdrawing properties and the Schiff base’s metal-chelating ability .
2.3. Acetylated Metabolites
- N4-Acetylsulfamethoxazole (): Structure: Contains an acetylated sulfonamide group linked to the 5-methyl-1,2-oxazol-3-yl moiety.
Physicochemical and Pharmacokinetic Properties
- Solubility : The ethanediamide group may reduce solubility relative to sulfonamides due to decreased hydrogen-bonding capacity.
- Metabolic Stability: Fluorination typically slows oxidative metabolism, suggesting longer half-life than non-fluorinated analogs .
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